molecular formula C8H12N2O B6233807 4-(cyclopentyloxy)-1H-pyrazole CAS No. 1395038-13-7

4-(cyclopentyloxy)-1H-pyrazole

Cat. No.: B6233807
CAS No.: 1395038-13-7
M. Wt: 152.2
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Description

4-(cyclopentyloxy)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a cyclopentyloxy group attached to the pyrazole ring makes this compound unique and interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentyloxy)-1H-pyrazole typically involves the reaction of cyclopentanol with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 1,3-diketones under acidic conditions to form the desired pyrazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentyloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(cyclopentyloxy)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(cyclopentyloxy)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(methoxy)-1H-pyrazole: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    4-(ethoxy)-1H-pyrazole: Contains an ethoxy group instead of a cyclopentyloxy group.

    4-(propoxy)-1H-pyrazole: Contains a propoxy group instead of a cyclopentyloxy group.

Uniqueness

The presence of the cyclopentyloxy group in 4-(cyclopentyloxy)-1H-pyrazole imparts unique steric and electronic properties, making it distinct from its analogs

Properties

CAS No.

1395038-13-7

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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